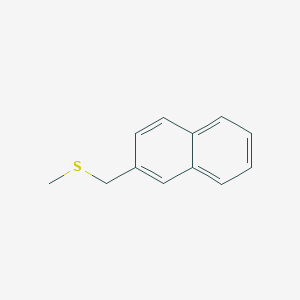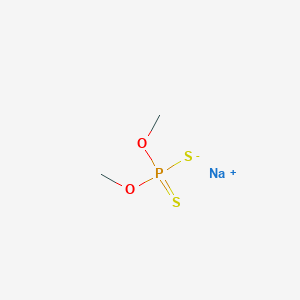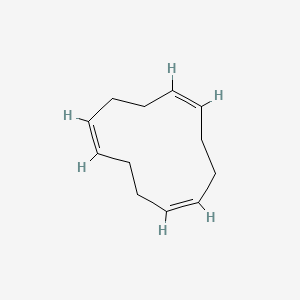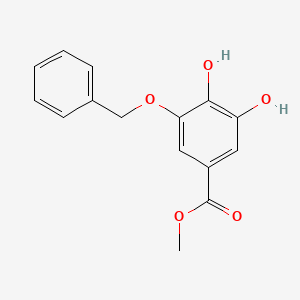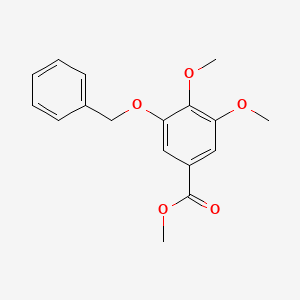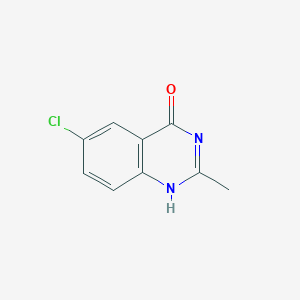
6-chloro-2-methyl-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The technical specification IEC TS 63342:2022 focuses on the light and elevated temperature-induced degradation (LETID) of crystalline silicon photovoltaic modules. This specification aims to assess the effects of light-induced degradation at elevated temperatures by applying electrical current at higher temperatures.
Preparation Methods
The preparation methods for testing LETID involve the following steps:
Sample Preparation: Three samples are required - one as a control and two for testing. The control sample helps track potential power deviations during simulator measurements.
Equipment Setup: The testing involves an environmental chamber with automatic temperature control, internal air circulation, and minimal condensation. The chamber should maintain temperatures up to 75°C.
Current Injection: The samples undergo current injection to simulate LETID. The current is set to twice the initial short-circuit current minus the initial maximum power point current.
Chemical Reactions Analysis
The LETID testing does not involve traditional chemical reactions like oxidation or reduction. Instead, it focuses on the degradation mechanisms induced by light and elevated temperatures. The primary degradation mechanism involves the activation of excess carriers due to light or current injection at temperatures above 50°C.
Scientific Research Applications
The IEC TS 63342:2022 specification is crucial for the photovoltaic industry. It helps manufacturers and researchers understand the degradation mechanisms of photovoltaic modules under real-world conditions. This knowledge is essential for improving the durability and efficiency of photovoltaic modules, leading to more reliable and long-lasting solar energy systems.
Mechanism of Action
The mechanism of action for LETID involves the activation of excess carriers in the photovoltaic modules due to light or current injection at elevated temperatures. This activation leads to degradation, which can be observed over months or years in field conditions. The specification provides a standardized method to detect and measure this degradation in a controlled environment.
Comparison with Similar Compounds
The IEC TS 63342:2022 specification is unique in its focus on LETID in crystalline silicon photovoltaic modules. Similar specifications include:
IEC TS 63202-4: This specification provides a method for testing the light-induced degradation of photovoltaic cells.
IEC TS 60904-13: This specification focuses on electroluminescence imaging for detecting defects in photovoltaic modules.
These specifications complement each other by providing comprehensive testing methods for various degradation mechanisms in photovoltaic modules.
Properties
IUPAC Name |
6-chloro-2-methyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQUCPOLAQEBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B7771684.png)

![N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide](/img/structure/B7771702.png)
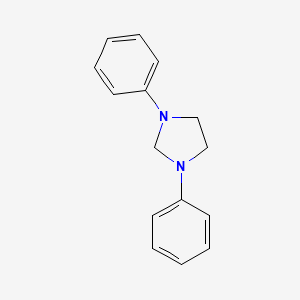

![2-{[(3-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B7771727.png)

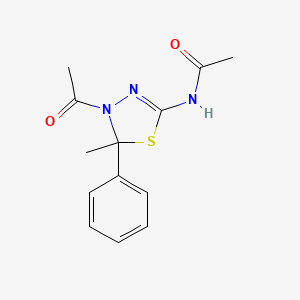
![2-[(tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B7771750.png)
